2-({[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)quinazolin-4(3H)-one
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Overview
Description
2-({[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)quinazolin-4(3H)-one is a complex organic compound that features a quinazolinone core linked to a triazole ring via a sulfanyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)quinazolin-4(3H)-one typically involves multiple steps. One common route starts with the preparation of the triazole ring, which can be synthesized from 4-methoxyaniline through a series of reactions including hydrazinecarbothioamide formation, acylation, and cyclization . The quinazolinone core is then introduced through a nucleophilic substitution reaction, where the triazole derivative reacts with a quinazolinone precursor under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve optimization of the laboratory-scale synthesis for larger-scale production. This would include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-({[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Reduction: The triazole ring can be reduced under specific conditions, although this is less common.
Substitution: The methoxy group on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-({[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)quinazolin-4(3H)-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-({[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. The triazole ring can interact with enzyme active sites, potentially inhibiting their activity . The quinazolinone core may also contribute to binding affinity and specificity . These interactions can disrupt biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
- (R,S)-2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol
Uniqueness
2-({[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)quinazolin-4(3H)-one is unique due to its combination of a quinazolinone core and a triazole ring linked by a sulfanyl bridge. This structure provides a distinct set of chemical and biological properties that are not commonly found in other compounds.
Properties
IUPAC Name |
2-[[5-(4-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-3H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S/c1-24-17(12-7-9-13(26-2)10-8-12)22-23-19(24)27-11-16-20-15-6-4-3-5-14(15)18(25)21-16/h3-10H,11H2,1-2H3,(H,20,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJCOYRRAPMBKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=NC3=CC=CC=C3C(=O)N2)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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